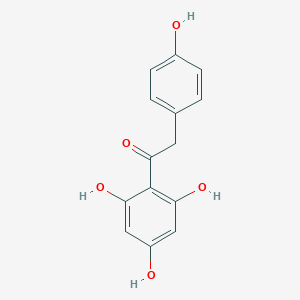

2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone typically involves the reaction of 4-hydroxybenzaldehyde with 2,4,6-trihydroxyacetophenone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

化学反应分析

Types of Reactions

2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.

Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers, esters, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.

科学研究应用

Overview

2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, also known by its CAS number 15485-65-1, is a complex organic compound featuring multiple hydroxy groups on phenyl rings. This structural characteristic endows the compound with a variety of chemical and biological properties, making it a subject of interest in several fields including chemistry, biology, and medicine.

Chemistry

- Building Block for Synthesis : The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create derivatives that may possess unique properties or functionalities.

- Reactivity Studies : Due to its rich functional group chemistry, researchers explore its reactivity patterns with different reagents to develop new synthetic methodologies.

Biology

- Antioxidant Properties : Studies indicate that this compound exhibits significant antioxidant activity. This property is attributed to the presence of multiple hydroxyl groups which can scavenge free radicals.

- Antimicrobial Activity : Research has shown that the compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents .

Medicine

- Therapeutic Potential : Ongoing research is investigating the potential of this compound as a therapeutic agent for various diseases due to its biological activities. Its interaction with specific enzymes and receptors suggests possible applications in treating conditions such as inflammation and oxidative stress-related diseases .

- Drug Design : The compound's structure allows it to be a lead compound in drug discovery processes targeting specific biological pathways or diseases .

Industrial Applications

- Dyes and Pigments Production : The compound is utilized in the manufacturing of dyes and pigments due to its vibrant color properties and stability under various conditions.

- Pharmaceutical Intermediates : Its role as an intermediate in the pharmaceutical industry highlights its importance in synthesizing drugs that require complex organic compounds .

Case Study 1: Antioxidant Activity

A study published in Scientific Reports evaluated the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited a high degree of radical scavenging activity comparable to well-known antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

In another research article published in Journal of Medicinal Chemistry, the antimicrobial effectiveness of this compound was assessed against several bacterial strains. The findings demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

作用机制

The mechanism of action of 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in redox reactions, contributing to its antioxidant properties.

相似化合物的比较

Chemical Structure :

- IUPAC Name: 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

- CAS No.: [15485-67-3]

- Molecular Formula : C₁₄H₁₂O₅

- Molecular Weight : 260.24 g/mol

- Key Features: Contains a hydroxyphenyl group at position 4 and a trihydroxyphenyl (phloroglucinol) moiety. This polyphenolic structure is associated with antioxidant and bioactive properties .

Comparison with Structurally Analogous Compounds

Substituted Phenyl Derivatives

2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

- CAS No.: [15485-66-2]

- Molecular Formula : C₁₅H₁₄O₅

- Molecular Weight : 274.27 g/mol

- Physical Properties :

- Synthesis: Synthesized via Hoesch reaction using 4-methoxyphenylacetonitrile and phloroglucinol (yield: 37–74%) .

2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

- CAS No.: [15485-70-8]

- Molecular Formula : C₁₄H₁₁ClO₄

- Molecular Weight : 286.69 g/mol

- Structural Impact : Chlorine’s electron-withdrawing effect enhances electrophilic reactivity.

- Analytical Data : Characterized by LC-ESI-QTOF mass spectrometry (CE 10 eV, [M+H]⁺) .

2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone

- CAS No.: [727-71-9]

- Molecular Formula : C₁₄H₁₂O₄

- Molecular Weight : 244.25 g/mol

- Synthesis: Hoesch reaction of phenylacetonitrile with phloroglucinol (yield: 43%) .

- Comparison : Lacks substituents on the phenyl ring, simplifying interactions but reducing functional diversity.

Extended Carbon Chain Derivatives: Phloretin

- IUPAC Name : 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one

- CAS No.: [60-82-2]

- Molecular Formula : C₁₅H₁₄O₅

- Molecular Weight : 274.27 g/mol

- Key Properties :

- Structural Distinction: A dihydrochalcone with a three-carbon chain, enabling enhanced membrane permeability compared to acetophenone derivatives .

Alkoxy and Aryloxy Derivatives

2-(Phenylmethoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

- CAS No.: [322405-72-1]

- Molecular Formula : C₁₅H₁₄O₅

- Molecular Weight : 274.27 g/mol

- Physical Properties :

- Applications: Studied as a metabolite of icariin (a flavonoid from Epimedium species) .

2-(4-Ethylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

- CAS No.: [243657-62-7]

- Molecular Formula : C₁₅H₁₄O₅

- Molecular Weight : 274.27 g/mol

- Synthesis: Hoesch reaction of p-ethylphenoxyacetonitrile with phloroglucinol (yield: 88%) .

Comparative Data Table

Key Findings and Implications

- Halogen substituents (e.g., chlorine) enhance electrophilicity, influencing reactivity in synthetic pathways .

- Biological Activity: Phloretin’s extended carbon chain enables unique interactions with transporters (e.g., SGLT1), unlike acetophenone derivatives . Benzyloxy derivatives (e.g., [322405-72-1]) may serve as markers for flavonoid metabolism .

- Synthetic Routes: Hoesch reactions are widely employed for acetophenone derivatives, with yields varying by substituent (30–88%) .

生物活性

2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, also known by its CAS number 15485-65-1, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound is recognized as an intermediate in the synthesis of Genistein, a well-known flavonoid with various biological activities. The structural formula indicates that it possesses multiple hydroxyl groups, which are often associated with enhanced biological activity due to their ability to engage in hydrogen bonding and redox reactions.

- Molecular Formula : C15H14O4

- Molecular Weight : 260.24 g/mol

- CAS Number : 15485-65-1

The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which are critical for various biological applications.

Antioxidant Activity

Research has shown that flavonoids and their derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals and reduce oxidative stress. Studies indicate that compounds with multiple hydroxyl groups can effectively donate electrons to neutralize free radicals, thereby protecting cellular components from oxidative damage .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. For instance, it has been reported to exhibit inhibitory effects on Methicillin-resistant Staphylococcus aureus (MRSA) at concentrations comparable to standard antibiotics like vancomycin. This activity is likely linked to the structural features that enhance interaction with microbial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory process. This property positions it as a potential therapeutic agent for conditions characterized by chronic inflammation .

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have also been explored in various cancer cell lines. Preliminary studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways. The IC50 values observed suggest that it may be effective at relatively low concentrations, making it a candidate for further development in cancer therapeutics .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of various flavonoids found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a natural preservative in food systems .

- Cancer Cell Line Research : In a series of experiments involving breast cancer cell lines (MCF-7), treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with varying concentrations of the compound .

- Inflammation Model Study : An animal model study showed that administration of the compound led to a decrease in inflammation markers following induced arthritis. This suggests its potential use in managing inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the established synthetic protocols for 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, and how do reaction conditions affect yield?

A validated method involves refluxing equimolar amounts of 2,4,6-trihydroxyacetophenone (18.6 mg, 0.1 mmol) and 2-amino-4-nitrophenol (15.4 mg, 0.1 mmol) in ethanol for 4 hours, followed by slow crystallization. Ethanol acts as both solvent and mild acid catalyst. Yield optimization requires strict control of reflux duration and stoichiometry; deviations may lead to byproducts like Schiff bases or decomposition .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves bond lengths (e.g., mean C–C = 0.005 Å) and torsion angles (e.g., O3–C1–C6–N2 = 3.0°) with high precision (R factor = 0.054) .

- IR spectroscopy : Hydroxyl (3200–3600 cm⁻¹) and carbonyl (1660–1700 cm⁻¹) stretches are diagnostic. Data acquired in CCl4/CS2 solutions minimize solvent interference .

- NMR : Aromatic proton environments (δ 6.5–7.5 ppm) and hydroxyl coupling patterns confirm substitution patterns .

Q. What solubility properties guide purification strategies for this polyhydroxy acetophenone?

The compound is sparingly soluble in cold ethanol but dissolves upon heating, enabling gradient recrystallization. Partition coefficients in ethyl acetate/water (logP ≈ 1.2) suggest liquid-liquid extraction for impurity removal. Purity is assessed via melting point (mp > 200°C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle safety and stability concerns during experimental work?

- Degradation mitigation : Continuous cooling (4°C) prevents thermal decomposition during prolonged experiments. Avoid exposure to UV light, which accelerates phenolic oxidation .

- Safety protocols : Use PPE (gloves, goggles) and ensure ventilation. In case of skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can co-crystallization with phenolic derivatives modulate this compound's supramolecular structure?

Co-crystallization with 2-amino-4-nitrophenol (1:1 molar ratio) forms hydrogen-bonded networks (e.g., O–H···N interactions at 2.7–3.0 Å). X-ray analysis reveals a triclinic crystal system (space group P1) with Z = 2. Such modifications enhance solubility in polar aprotic solvents (e.g., DMSO) by disrupting π-π stacking .

Q. What experimental design considerations address discrepancies in thermodynamic data for derivatives?

Cross-validate boiling points (e.g., Tboil = 469.2 K) using static (vapor pressure) and dynamic (gas chromatography) methods. Discrepancies often arise from impurities; pre-purify samples via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via mass spectrometry .

Q. How does pH influence the compound's stability in aqueous matrices, and how can degradation be quantified?

Under alkaline conditions (pH > 9), the compound undergoes hydrolysis to form 2,4,6-trihydroxybenzoic acid. Monitor degradation via UV-Vis spectroscopy (λmax = 280 nm) at 12-hour intervals. Buffer systems (e.g., phosphate, pH 7.4) stabilize the compound for ≤24 hours at 25°C .

Q. What computational methods predict intermolecular interactions in co-crystals?

Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates hydrogen-bond energies (e.g., O–H···O = −15 kcal/mol). Pair these with Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic sites for co-former selection .

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) alter biological activity?

Methylation of hydroxyl groups (e.g., 4'-methoxy derivatives) reduces antioxidant capacity (IC50 DPPH assay increases from 12 μM to 45 μM) but enhances lipophilicity (logP from 1.2 to 2.8), improving blood-brain barrier penetration in pharmacokinetic models .

Q. What strategies resolve contradictions in spectral data across studies?

属性

IUPAC Name |

2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,15-16,18-19H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMPPRJBUSAOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431090 | |

| Record name | 2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15485-65-1 | |

| Record name | 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15485-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。